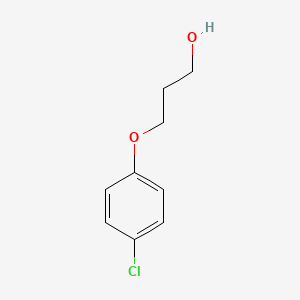

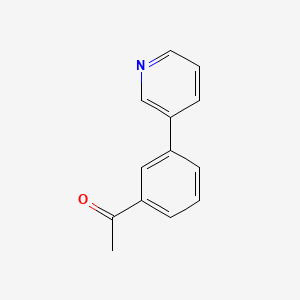

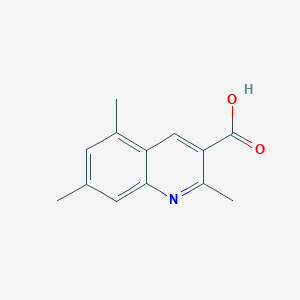

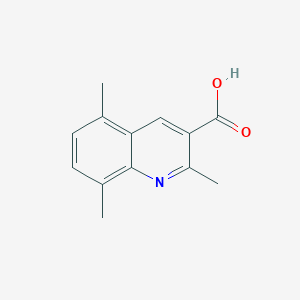

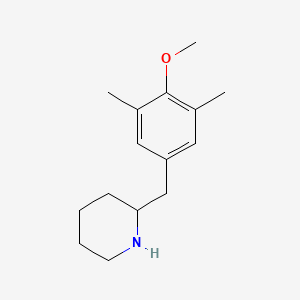

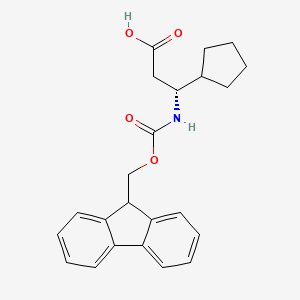

3-(3-Acetylphenyl)pyridine

カタログ番号 B8271275

CAS番号:

171092-38-9

分子量: 197.23 g/mol

InChIキー: UDAUYQQCKXJZEQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“3-(3-Acetylphenyl)pyridine” is a compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of pyridines and related compounds can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields .Chemical Reactions Analysis

The chemical reactions involving pyridines are diverse. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center . Another reaction involves a photochemical cross-coupling between N-amidopyridinium salts and various alkyl bromides under photocatalyst-free conditions, providing various C4-alkylated pyridines .Safety and Hazards

将来の方向性

特性

CAS番号 |

171092-38-9 |

|---|---|

分子式 |

C13H11NO |

分子量 |

197.23 g/mol |

IUPAC名 |

1-(3-pyridin-3-ylphenyl)ethanone |

InChI |

InChI=1S/C13H11NO/c1-10(15)11-4-2-5-12(8-11)13-6-3-7-14-9-13/h2-9H,1H3 |

InChIキー |

UDAUYQQCKXJZEQ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=CC=CC(=C1)C2=CN=CC=C2 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.020 mmol, 2.0 mol %), 3-acetylphenylboronic acid (246 mg, 1.5 mmol), and potassium fluoride (173 mg, 3.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) and 3-chloropyridine (0.095 mL, 1.0 mmol) were added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was heated to 50° C. with stirring until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL) and poured into a separatory funnel. The mixture was washed with water (20 mL), and the aqueous layer was extracted with ether (20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 181 mg (92%) of the title compound.

[Compound]

Name

teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

aryl chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Yield

92%

Synthesis routes and methods II

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

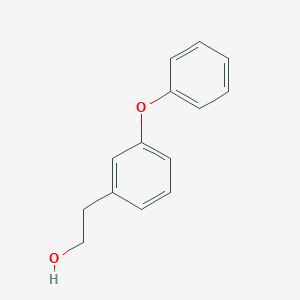

![[3-({6-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)phenyl]methanol](/img/structure/B8271231.png)

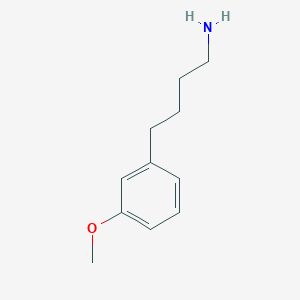

![1-{2-[4-(Trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B8271269.png)